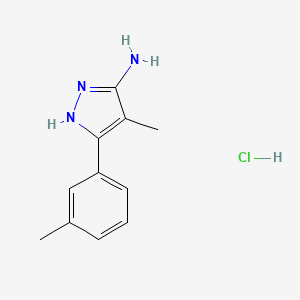![molecular formula C11H13Cl2F3N2O B1459358 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1823188-24-4](/img/structure/B1459358.png)
3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
The compound “3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride” is a chemical compound with the molecular formula C11H13Cl2F3N2O. It’s used for research and development .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through reactions involving aromatic amines and maleic anhydride . Trifluoromethylpyridines, another component of the compound, are synthesized using various methods .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group attached to a pyridine ring.Scientific Research Applications
Fluazinam and Related Compounds
Fungicidal Applications
The compound fluazinam, which shares a similar pyridine structure, is known for its fungicidal properties. It demonstrates how chloro- and trifluoromethyl-substituted pyridines can be crucial in developing agrochemicals. Fluazinam's structure facilitates the formation of three-dimensional networks through hydrogen bonding and π interactions, contributing to its efficacy as a fungicide (Youngeun Jeon et al., 2013).
Synthesis of Pyrazolo[1,5‐a]Pyridines
Organic Synthesis
The synthesis of pyrazolopyridines involves intermediates like 2-chloro-5-(trifluoromethyl)pyridine, indicating the role of chloro- and trifluoromethyl-substituted pyridines in constructing complex heterocyclic compounds. These processes are fundamental in developing pharmaceuticals and agrochemicals, showcasing the versatility of such compounds in organic chemistry (Stephen N. Greszler & K. Stevens, 2009).
Herbicidal Activity
Herbicidal Efficacy
Chloro- and trifluoromethyl-substituted pyridines, similar to the compound , exhibit varying biological properties based on their molecular conformations and substituent positions. These characteristics determine their application as post-emergence and pre-emergence herbicides, highlighting the importance of structural analysis in designing effective agrochemicals (T. A. Andrea et al., 1990).
Antithyroid Drug Potential
Potential Antithyroid Activity
The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, exploring the formation of complexes, sheds light on the pharmaceutical applications of related compounds. Such studies are crucial for understanding the drug development process, especially in targeting thyroid-related disorders (M. S. Chernov'yants et al., 2011).
Pesticide Synthesis
Pesticide Development
The review on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, emphasizes its significance in creating pesticides. This underlines the chemical's role as a building block in synthesizing compounds with pesticidal properties, demonstrating the broader applicability of such molecules in agriculture (Lu Xin-xin, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of pyrrolidine derivatives .
Result of Action
A compound with a similar structure showed a powerful glyt1 inhibitory activity .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride plays a significant role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Additionally, the pyrrolidine ring contributes to the stereochemistry of the molecule, influencing its binding affinity and selectivity towards specific biomolecules .
Cellular Effects
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. It also influences the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and homeostasis .
Molecular Mechanism
The molecular mechanism of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride involves binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement of cellular function. At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular processes .
Metabolic Pathways
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can influence the compound’s localization and activity within cells .
Subcellular Localization
The subcellular localization of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns can influence the compound’s activity and function within cells .
Properties
IUPAC Name |
3-chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPKKSMSYYXDY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


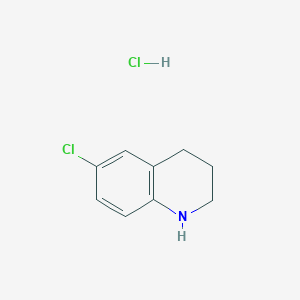
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)


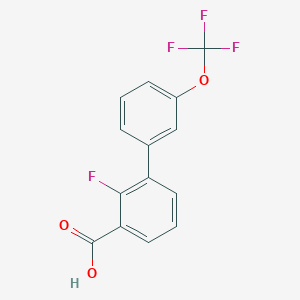

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
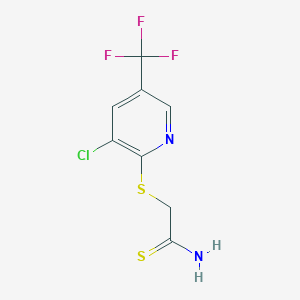
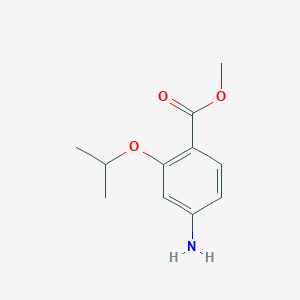
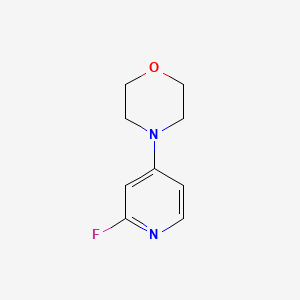
![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)
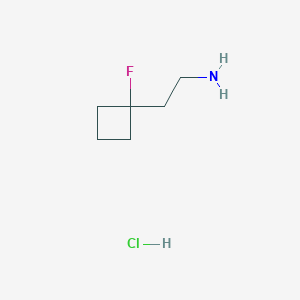
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
